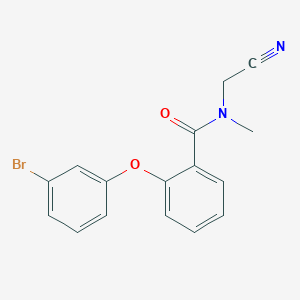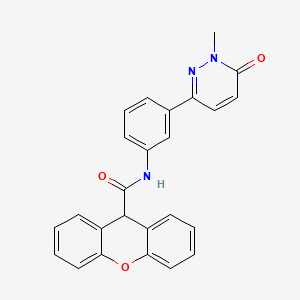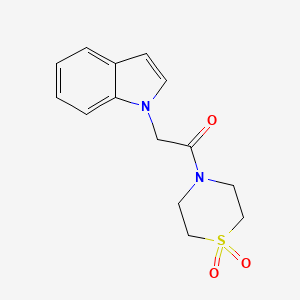
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that features a thiomorpholine ring with a dioxido substitution and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone typically involves the following steps:
Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent.
Oxidation: The thiomorpholine ring is then oxidized to introduce the dioxido groups.
Indole attachment: The indole moiety is introduced via a substitution reaction, often using a halogenated precursor and a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur-containing ring.
Reduction: Reduction reactions can potentially remove the dioxido groups.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated precursors and bases like sodium hydride or potassium carbonate are typical.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
科学的研究の応用
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of 1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors, potentially modulating their activity. The dioxido-thiomorpholine ring might also contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-(1,1-dioxidothiomorpholino)-2-(1H-indol-1-yl)ethanone: can be compared to other indole-containing compounds and thiomorpholine derivatives.
Indole derivatives: Such as tryptophan, serotonin, and indomethacin.
Thiomorpholine derivatives: Compounds with similar sulfur-containing rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of the indole moiety and the dioxido-thiomorpholine ring, which may confer unique biological activities and chemical properties.
特性
IUPAC Name |
1-(1,1-dioxo-1,4-thiazinan-4-yl)-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c17-14(15-7-9-20(18,19)10-8-15)11-16-6-5-12-3-1-2-4-13(12)16/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPJBAWEWRGMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)CN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
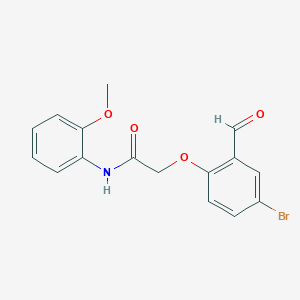
![1-(4-bromophenyl)-5-(2-chloro-6-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654626.png)
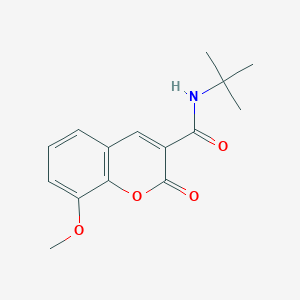
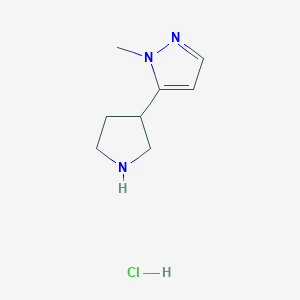
![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)
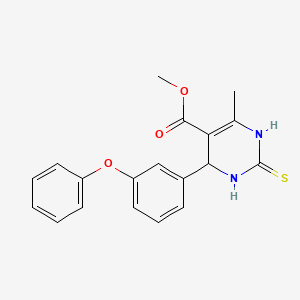
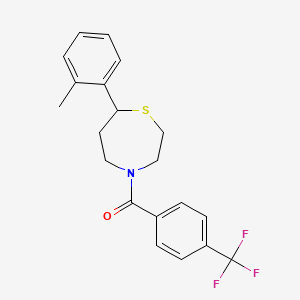
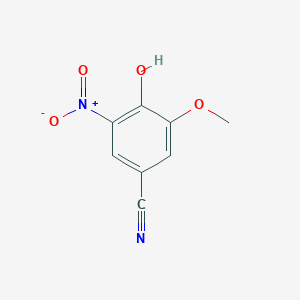
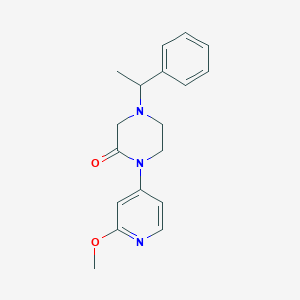
![3-[(3-Chlorophenyl)formamido]propanoic acid](/img/structure/B2654640.png)
![2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2654641.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylpropyl)amino]propan-2-ol](/img/structure/B2654645.png)
